molecular formula C7H4FNOS B15310185 4-Fluoro-1,2-benzothiazol-3-one

4-Fluoro-1,2-benzothiazol-3-one

Cat. No.: B15310185
M. Wt: 169.18 g/mol
InChI Key: XRRVCBCTFWZGRG-UHFFFAOYSA-N
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Description

4-Fluoro-1,2-benzothiazol-3-one is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom at the 4th position of the benzothiazole ring enhances its chemical properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-1,2-benzothiazol-3-one can be achieved through several synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with 4-fluorobenzoyl chloride under basic conditions. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the benzothiazole ring .

Another method involves the cyclization of 4-fluoro-2-aminobenzenethiol with carbon disulfide in the presence of a base, followed by oxidation to form the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microwave irradiation techniques can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1,2-benzothiazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced benzothiazole derivatives

    Substitution: Substituted benzothiazole derivatives

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound without the fluorine substitution.

    2-Aminobenzothiazole: A derivative with an amino group at the 2nd position.

    4-Chloro-1,2-benzothiazol-3-one: A similar compound with a chlorine atom instead of fluorine.

Uniqueness

4-Fluoro-1,2-benzothiazol-3-one is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity compared to other benzothiazole derivatives. The fluorine atom can influence the compound’s electronic properties, making it more reactive in certain chemical reactions and more effective in biological applications .

Properties

Molecular Formula

C7H4FNOS

Molecular Weight

169.18 g/mol

IUPAC Name

4-fluoro-1,2-benzothiazol-3-one

InChI

InChI=1S/C7H4FNOS/c8-4-2-1-3-5-6(4)7(10)9-11-5/h1-3H,(H,9,10)

InChI Key

XRRVCBCTFWZGRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)SNC2=O)F

Origin of Product

United States

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